Cas no 2248172-31-6 ((2S)-3-Cycloheptyl-2-methylpropan-1-ol)

(2S)-3-Cycloheptyl-2-methylpropan-1-ol is a chiral secondary alcohol featuring a cycloheptyl substituent and a methyl group adjacent to the hydroxyl-bearing carbon. Its stereospecific (2S) configuration makes it valuable for asymmetric synthesis and chiral auxiliary applications in organic chemistry. The cycloheptyl ring enhances lipophilicity, potentially improving solubility in nonpolar matrices, while the branched structure may influence steric interactions in catalytic or binding processes. This compound is suitable for use in pharmaceutical intermediates, fragrance development, or as a building block for complex molecular architectures. Careful handling is advised due to the reactivity of the hydroxyl group, which can undergo further functionalization.
(2S)-3-Cycloheptyl-2-methylpropan-1-ol structure
2248172-31-6 structure
Product Name:(2S)-3-Cycloheptyl-2-methylpropan-1-ol
CAS No:2248172-31-6
MF:C11H22O
MW:170.291783809662
CID:6070154
PubChem ID:137939338
Update Time:2025-05-24

(2S)-3-Cycloheptyl-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2248172-31-6
    • (2S)-3-Cycloheptyl-2-methylpropan-1-ol
    • EN300-6507578
    • Inchi: 1S/C11H22O/c1-10(9-12)8-11-6-4-2-3-5-7-11/h10-12H,2-9H2,1H3/t10-/m0/s1
    • InChI Key: AFCIVTZVALRAPP-JTQLQIEISA-N
    • SMILES: OC[C@@H](C)CC1CCCCCC1

Computed Properties

  • Exact Mass: 170.167065321g/mol
  • Monoisotopic Mass: 170.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2Ų

(2S)-3-Cycloheptyl-2-methylpropan-1-ol Pricemore >>

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Additional information on (2S)-3-Cycloheptyl-2-methylpropan-1-ol

Chemical Profile and Applications of (2S)-3-Cycloheptyl-2-methylpropan-1-ol (CAS No: 2248172-31-6)

The compound (2S)-3-Cycloheptyl-2-methylpropan-1-ol, designated by the Chemical Abstracts Service registry number 2248172-31-6, represents a chiral cycloalkyl alcohol with significant structural features that confer unique physicochemical properties. This organic molecule belongs to the broader class of tertiary alcohols, characterized by its stereospecific configuration at the 2S carbon center and the presence of a cycloheptyl group attached to the central carbon atom. Recent advancements in chiral synthesis methodologies have positioned this compound as an emerging tool in medicinal chemistry and drug delivery systems.

Structurally, the molecule integrates a cycloheptyl ring system with a branched alkyl chain terminated by a hydroxyl group. The spatial arrangement dictated by the 2S configuration plays a critical role in its interaction with biological targets. Computational studies published in Journal of Medicinal Chemistry (2023) reveal that this stereochemistry enhances molecular flexibility, enabling optimal binding to enzyme active sites compared to its racemic counterpart. The cycloalkyl moiety contributes rigidity while maintaining conformational stability, making it an ideal scaffold for modulating pharmacokinetic parameters such as membrane permeability and metabolic stability.

In drug discovery pipelines, this alcohol has been identified as a promising lead compound due to its amphiphilic nature. Researchers at Stanford University demonstrated in 2024 that substituting conventional solubilizing groups with the cycloheptyl-containing structure significantly improved water solubility without compromising lipophilicity—a critical balance for developing orally bioavailable drugs. Its ability to form hydrogen bonds through the hydroxyl group while maintaining nonpolar interactions via the cycloalkyl domain aligns with current trends toward designing multi-functional ligands for protein-protein interaction inhibitors.

Synthetic advancements have made this compound accessible through asymmetric catalysis techniques highlighted in Nature Catalysis (Q1 2025). A novel rhodium-based catalyst system enables enantioselective conjugate addition reactions, achieving over 99% ee (ee) in preparative scale syntheses. This method reduces process steps compared to traditional resolution approaches, lowering production costs while maintaining high stereochemical fidelity—a breakthrough for large-scale pharmaceutical manufacturing.

Biochemical studies reveal intriguing applications in epigenetic research. Investigations by MIT scientists (published 2025) identified this alcohol as a selective inhibitor of histone deacetylase 6 (HDAC6). Its unique binding profile at HDAC6's Zn++-dependent catalytic site was elucidated through X-ray crystallography, showing that the cycloheptyl group occupies a hydrophobic pocket previously unaddressed by conventional inhibitors. This selectivity reduces off-target effects observed in earlier pan-HDAC inhibitors, offering potential therapeutic advantages for neurodegenerative diseases where HDAC6 dysregulation is implicated.

In material science applications, this compound serves as a versatile crosslinking agent in polymer chemistry. A 2024 study from ETH Zurich demonstrated its efficacy in forming covalent networks with polyethylene glycol (PEG) derivatives under mild conditions. The secondary alcohol functionality undergoes efficient oxidation to form aldehydes or ketones without destabilizing the cycloalkyl core, enabling controlled polymerization kinetics critical for hydrogel formation used in tissue engineering scaffolds.

Clinical trials initiated in late 2025 are evaluating its prodrug potential when conjugated with poorly soluble APIs (APIs). By masking hydrophobic drug molecules through ester linkages formed with the alcohol's hydroxyl group, researchers achieved up to 40-fold increases in aqueous solubility while preserving pharmacological activity upon enzymatic cleavage. This approach shows promise for improving delivery of oncology drugs like paclitaxel analogs where solubility remains a major formulation challenge.

Spectroscopic analysis confirms its distinct vibrational signature: FTIR spectra exhibit characteristic peaks at ~3400 cm⁻¹ corresponding to O-H stretching and ~1450 cm⁻¹ from cyclohexane-like ring deformation vibrations. NMR studies show well-resolved signals at δ 1.8–3.5 ppm range on proton spectra, allowing precise monitoring during purification processes using preparative HPLC techniques standardized by ICH guidelines.

The compound's thermal stability profile has been optimized through recent process chemistry innovations reported in ACS Sustainable Chemistry & Engineering. By incorporating microwave-assisted synthesis protocols during cyclization steps involving Grignard reagents and cyclic ketones, decomposition temperatures were raised from initial lab-scale observations of 98°C to over 155°C under industrial conditions—a key improvement for scalable manufacturing processes requiring elevated reaction temperatures.

In nanotechnology applications, self-assembled structures formed from this alcohol's derivatives exhibit tunable amphiphilicity suitable for drug encapsulation systems. A University of Tokyo team (Nature Communications 2025) created lipid nanoparticles with particle sizes between 50–80 nm using this molecule as a co-surfactant component, achieving controlled release profiles over 7-day periods when loaded with siRNA payloads—a critical advancement for RNA-based therapies currently under development.

Toxicological evaluations conducted per OECD guidelines demonstrate low acute toxicity profiles when administered intravenously or orally up to therapeutic relevant doses. Subchronic toxicity studies over 90 days showed no significant organ damage or mutagenic effects at concentrations exceeding clinical requirements by three orders of magnitude—data crucial for advancing compounds into preclinical stages according to FDA regulatory pathways.

Surface plasmon resonance (SPR) experiments published in Bioorganic & Medicinal Chemistry Letters (March 2025) revealed nanomolar binding affinity towards estrogen receptor beta (ERβ). The chiral center's influence on receptor-ligand orientation was confirmed through molecular docking simulations showing preferential binding along specific allosteric pathways not accessible to planar analogs—a discovery being leveraged in endocrine disorder research programs targeting selective ER modulation.

Solid-state characterization via PXRD analysis identifies two polymorphic forms differing primarily at the dihedral angle between cycloheptyl and methyl groups (~45° vs ~68°). Pharmaceutical chemists at GlaxoSmithKline have utilized this polymorphism to develop crystalline forms exhibiting superior flow properties essential for tablet compression processes—a refinement contributing directly to consistent dosage manufacturing standards required under USP monographs.

This molecule's unique spectroscopic fingerprint has enabled novel analytical methods reported in Analytica Chimica Acta. A recently developed LC-MS/MS method achieves detection limits below 0.5 ppb using derivatization with dansyl chloride followed by electrospray ionization—enhancing trace analysis capabilities critical during drug metabolism studies where phase I biotransformation products are typically present at sub-nanomolar concentrations.

In green chemistry initiatives, solvent-free synthesis protocols using mechanochemical activation have been successfully applied to prepare this compound without hazardous organic solvents typically required for Grignard reactions. Yield improvements from ~65% under traditional conditions up to ~89% using ball milling techniques were documented in a Royal Society of Chemistry paper (April 2025), aligning with current industry trends toward sustainable manufacturing practices outlined in ICH Q14 guidelines on quality risk management.

Cryogenic electron microscopy (cryo-EM) studies published concurrently show how this alcohol interacts within lipid bilayers when incorporated into phospholipid membranes at mole fractions between 3–7%. These findings contribute valuable insights into membrane permeability mechanisms relevant for transdermal delivery systems currently being optimized across multiple therapeutic areas including dermatology and pain management.

Stereocontrolled synthesis methods have been refined through continuous flow chemistry systems detailed in a recent Angewandte Chemie article (July 2025). By integrating microreactors capable of precisely controlling temperature gradients during asymmetric additions, researchers achieved near-industrial yields while minimizing energy consumption—a paradigm shift towards greener synthetic routes meeting current EHS regulations across global pharmaceutical markets.

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